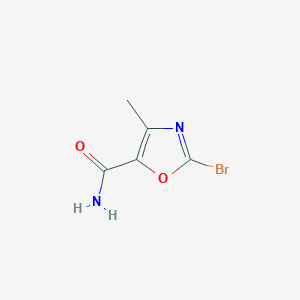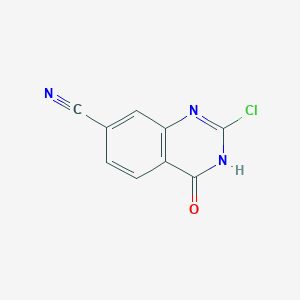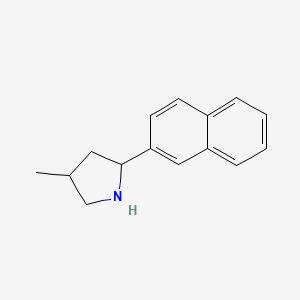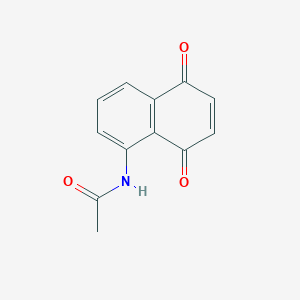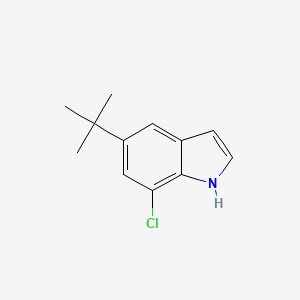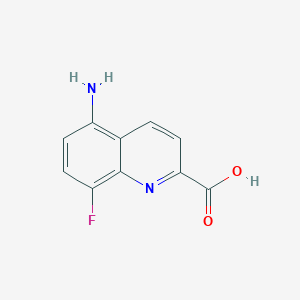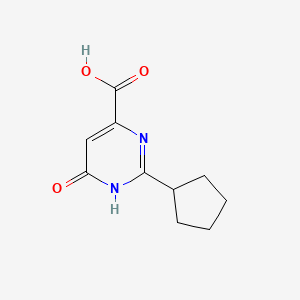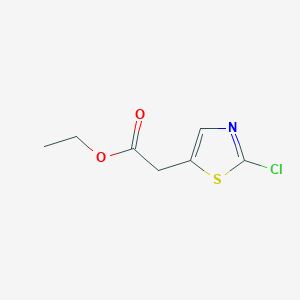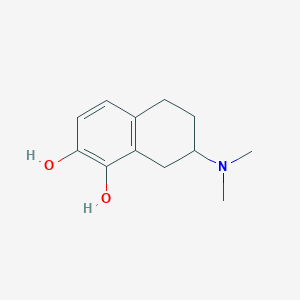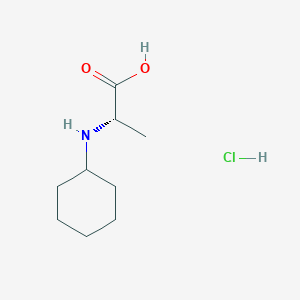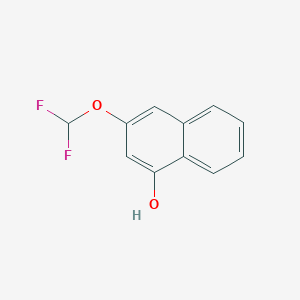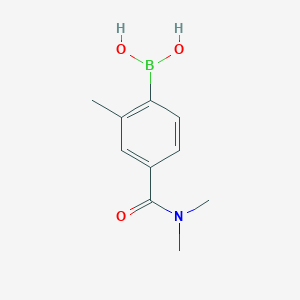
4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylcarbamoyl group and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid typically involves the reaction of 4-bromo-2-methylphenylboronic acid with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes.
化学反应分析
Types of Reactions: 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The dimethylcarbamoyl group enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets.
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the dimethylcarbamoyl and methyl groups.
4-(Carbamoyl)-2-methylphenylboronic Acid: A closely related compound with a carbamoyl group instead of a dimethylcarbamoyl group.
2-Methylphenylboronic Acid: Another similar compound with a methyl group but without the dimethylcarbamoyl group.
Uniqueness: 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid stands out due to the presence of both the dimethylcarbamoyl and methyl groups, which confer unique reactivity and stability properties. These features make it particularly useful in applications requiring precise control over chemical reactivity and stability.
属性
分子式 |
C10H14BNO3 |
|---|---|
分子量 |
207.04 g/mol |
IUPAC 名称 |
[4-(dimethylcarbamoyl)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO3/c1-7-6-8(10(13)12(2)3)4-5-9(7)11(14)15/h4-6,14-15H,1-3H3 |
InChI 键 |
WJHRWLGLPHMHMC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)C(=O)N(C)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)
